molecular formula C15H20O4 B2569200 Antheindurolide A CAS No. 130252-70-9

Antheindurolide A

Cat. No.: B2569200
CAS No.: 130252-70-9
M. Wt: 264.321
InChI Key: KFKSQOIZZRZEFC-BZFAMWISSA-N
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Description

Antheindurolide A is a sesquiterpene lactone isolated from Anthemis arvensis L. (corn chamomile), a plant traditionally used in European herbal medicine for its sedative, anti-inflammatory, and digestive properties . Structurally, it belongs to an unusual sesquiterpene lactone skeleton characterized by a lactone ring and a fused cyclic system. Phytochemical studies have identified this compound alongside its analog Antheindurolide B and five novel derivatives, including hydroxylated, acetoxylated, and hydroperoxylated variants (e.g., 5-Hydroxy-5,6-dihydro-6,13-dehydro-antheindurolide A) .

Properties

IUPAC Name

(4R)-3-methylidene-4-[(E)-3-methyl-4-(4-methyl-5-oxooxolan-2-yl)but-2-enyl]oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9(6-13-7-10(2)14(16)19-13)4-5-12-8-18-15(17)11(12)3/h4,10,12-13H,3,5-8H2,1-2H3/b9-4+/t10?,12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKSQOIZZRZEFC-BZFAMWISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)CC(=CCC2COC(=O)C2=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(OC1=O)C/C(=C/C[C@H]2COC(=O)C2=C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347663
Record name (4R)-3-Methylene-4-[(2E)-3-methyl-4-(4-methyl-5-oxotetrahydro-2-furanyl)-2-buten-1-yl]dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130252-70-9
Record name (4R)-3-Methylene-4-[(2E)-3-methyl-4-(4-methyl-5-oxotetrahydro-2-furanyl)-2-buten-1-yl]dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antheindurolide A involves multiple steps, typically starting from simpler organic compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the formation of the lactone ring and the introduction of the methylene and butenyl groups. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. when synthesized industrially, it involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Antheindurolide A undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Antheindurolide A has a wide range of applications in scientific research, including:

    Chemistry: Used in compound screening libraries and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on cell signaling pathways and metabolomics.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of nutraceuticals and natural products.

Mechanism of Action

The mechanism of action of Antheindurolide A involves its interaction with various molecular targets and pathways. It is known to modulate cell signaling pathways, potentially affecting gene expression and protein activity. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Data Table

Compound Structure Type Source Key Structural Features Reported Bioactivities Research Status
This compound Unusual sesquiterpene lactone Anthemis arvensis Lactone ring, fused cyclic system Traditional sedative, anti-inflammatory Limited pre-clinical
Antheindurolide B Sesquiterpene lactone Anthemis arvensis Revised substituent positions vs. A None reported Structural studies only
Epi-Antheindurolide A Stereoisomer of A Artichoke hybrids Stereochemical variation Undetermined Phytochemical profiling
Parthenolide Germacranolide lactone Anthemis cretica, A. melampodina α-methylene-γ-lactone moiety Anti-inflammatory, anticancer Extensive pre-clinical
Soft Coral Peroxides Bicyclic sesquiterpene peroxides Formosan soft coral Peroxide bridges, bicyclic framework Anti-microtubule activity Pre-clinical screening

Key Research Findings and Gaps

Bioactivity Contrasts: Unlike parthenolide, this compound lacks mechanistic studies despite shared traditional uses .

Diverse Sources : this compound and its epimer occur in unrelated plants (A. arvensis vs. artichoke), suggesting evolutionary convergence in sesquiterpene biosynthesis .

Synthetic Potential: Derivatives of this compound with hydroxyl or acetoxy groups could be optimized for enhanced bioavailability, mirroring strategies used for parthenolide .

Q & A

Q. Q. What controls are essential in in vivo toxicity studies of this compound?

  • Methodological Answer : Include vehicle controls (solvent-only), positive controls (known toxins), and sham-treated cohorts. Monitor biomarkers (e.g., ALT/AST for liver toxicity) longitudinally. Histopathological analyses must be blinded to avoid observer bias .

Q. How can researchers minimize off-target effects in this compound bioactivity assays?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity + functional cellular assays). CRISPR-Cas9 knock-out models confirm target specificity. Proteome-wide profiling (e.g., affinity pulldown-MS) identifies unintended interactions .

Literature and Citation Practices

Q. What criteria distinguish high-quality sources for this compound literature reviews?

  • Methodological Answer : Prioritize peer-reviewed journals with rigorous review processes (e.g., impact factor > 3.0 in pharmacology/chemistry). Cross-check data against primary sources (patents, conference abstracts) and avoid over-reliance on review articles .

Q. How should researchers cite conflicting data on this compound’s pharmacokinetics?

  • Methodological Answer : Present all findings objectively, noting methodological differences (e.g., in vitro vs. in vivo models). Use meta-analysis tools to quantify heterogeneity. Clearly state limitations in generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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